molecular formula C10H10N2O3S B378827 (5-Methoxy-1H-benzoimidazol-2-ylsulfanyl)-acetic acid CAS No. 4813-87-0

(5-Methoxy-1H-benzoimidazol-2-ylsulfanyl)-acetic acid

Cat. No.: B378827
CAS No.: 4813-87-0
M. Wt: 238.27g/mol
InChI Key: MDTNWUVHKLFAHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(5-Methoxy-1H-benzoimidazol-2-ylsulfanyl)-acetic acid” is a chemical compound with the molecular formula C10H10N2O3S and a molecular weight of 238.26 . It is used for research purposes .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For example, the synthesis of “(5-METHOXY-1H-BENZOIMIDAZOL-2-YL)-METHANOL” from Glycolic acid and 4-METHOXY-O-PHENYLENEDIAMINE has been described .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string: COC1=CC2=C (C=C1)N=C (N2)SCC (=O)O .

Scientific Research Applications

Synthesis and Pharmaceutical Impurities

A comprehensive review focused on novel methods for the synthesis of omeprazole, which shares a core chemical structure with (5-Methoxy-1H-benzoimidazol-2-ylsulfanyl)-acetic acid, specifically detailing the synthesis and identification of pharmaceutical impurities in proton pump inhibitors. The study outlines a novel synthesis process for these impurities, which can serve as standard references for further research in various aspects of drug development and quality control (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

DNA Binding and Fluorescence Applications

Investigations into Hoechst 33258, a compound related in structure to benzimidazole derivatives, reveal its strong binding affinity to the minor groove of double-stranded B-DNA, emphasizing its utility in fluorescent DNA staining for chromosome and nuclear analysis in plant cell biology. This reflects potential applications of structurally similar compounds in biological staining and molecular biology research (Issar & Kakkar, 2013).

Spectrophotometric Analysis

Research on the spectrophotometric methods for estimating esomeprazole, chemically akin to this compound, highlights the importance of accurate analytical techniques in pharmaceutical formulations. This underscores the chemical's role in facilitating the development of precise, reproducible, and economic methods for drug analysis and quality assurance (Jain, Kulkarni, Jain, & Jain, 2012).

Antioxidant and Therapeutic Properties

Syringic acid, a phenolic compound with similar functionalities to benzimidazole derivatives, demonstrates a wide range of therapeutic applications including anti-oxidant, antimicrobial, and anti-inflammatory activities. This suggests the potential for this compound and related compounds in the development of treatments for various diseases, based on their antioxidant properties and effects on enzyme activity and protein dynamics (Srinivasulu et al., 2018).

Environmental Remediation

The application of redox mediators in treating organic pollutants with oxidoreductive enzymes highlights the potential environmental applications of this compound derivatives. These compounds can enhance the degradation efficiency of recalcitrant compounds in wastewater, presenting an environmentally friendly solution for pollution remediation (Husain & Husain, 2007).

Mechanism of Action

The mechanism of action of “(5-Methoxy-1H-benzoimidazol-2-ylsulfanyl)-acetic acid” is not explicitly stated in the available resources .

Safety and Hazards

Safety data sheets suggest that exposure to this compound should be avoided and it should be handled with gloves. If skin irritation occurs, medical help should be sought. The compound should be stored in a well-ventilated place and kept tightly closed .

Properties

IUPAC Name

2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-15-6-2-3-7-8(4-6)12-10(11-7)16-5-9(13)14/h2-4H,5H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTNWUVHKLFAHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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